Didodecyldimethylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Surfactant for Nanomaterial Synthesis:

- Gold Nanostructures: DDAB acts as a surfactant in the synthesis of gold nanoclusters and nanocubes. It helps control the size, shape, and stability of these nanostructures, making them suitable for various applications in electronics, catalysis, and biomedicine [, ].

- Silica Materials: DDAB can be employed as a co-surfactant to synthesize well-defined multilamellar vesicular silica with an adjustable number of layers. These materials have potential applications in drug delivery, catalysis, and separation science [].

Microenvironments for Chemical Reactions:

- Reverse Micelles and Microemulsions: DDAB can form supersaturated reverse micelles and microemulsions. These microenvironments offer a confined space for chemical reactions, allowing for controlled synthesis and characterization of materials like barium sulfate.

Modification of Clay Minerals:

- Organoclay Synthesis: DDAB can modify calcium montmorillonite through direct ion-exchange, leading to the formation of thermally stable organoclay. These modified clays have improved properties for applications in catalysis, polymer nanocomposites, and environmental remediation.

Didodecyldimethylammonium bromide is a quaternary ammonium salt characterized by its dual long-chain alkyl groups (dodecyl) and a dimethylamino group. It appears as a white, hygroscopic powder that is soluble in water, forming micelles at certain concentrations. This compound is widely recognized for its surfactant properties, which enable it to reduce surface tension in aqueous solutions. Its molecular formula is , and it has a molecular weight of 424.6 g/mol. Didodecyldimethylammonium bromide is commonly used in various applications, including as a surfactant, emulsifier, and in drug delivery systems.

The primary mechanism of action of DDAB is related to its ability to alter the properties of interfaces. In aqueous solutions, DDAB molecules can aggregate to form micelles, which are spherical structures with the hydrophobic tails oriented inwards and the hydrophilic head groups facing outwards. These micelles can solubilize hydrophobic molecules and particles, making them more dispersible in water [].

DDAB's cationic nature also allows it to interact with negatively charged surfaces. This property makes it useful in applications like phase transfer catalysis, where it helps transfer reactants between immiscible phases (e.g., water and organic solvents) [].

- Formation of Micelles: At concentrations above the critical micelle concentration, didodecyldimethylammonium bromide aggregates into micelles, effectively solubilizing hydrophobic substances.

- Fluorescence Quenching: In vesicular solutions, it has been shown to participate in bimolecular fluorescence quenching reactions, which are important for studying molecular interactions in biological systems .

Didodecyldimethylammonium bromide exhibits significant biological activity due to its cationic nature. It has been found to interact with biological membranes, influencing membrane fluidity and permeability. Its biological effects include:

- Antimicrobial Properties: The compound demonstrates antibacterial activity against various pathogens, making it useful in formulations aimed at controlling microbial growth.

- Toxicity: While it has beneficial applications, didodecyldimethylammonium bromide can be toxic at high concentrations. Studies indicate that ingestion can be harmful and potentially fatal .

Several methods exist for synthesizing didodecyldimethylammonium bromide:

- Quaternization Reaction: The most common method involves the reaction of dodecylamine with dimethyl sulfate or another methylating agent in the presence of a bromide salt.

- Ugi Reaction: This four-component reaction involving an aldehyde, amine, isocyanide, and carboxylic acid can also be adapted for synthesizing derivatives of didodecyldimethylammonium compounds .

Didodecyldimethylammonium bromide has a wide range of applications across various fields:

- Surfactant: Used in detergents and personal care products to enhance cleaning efficiency.

- Drug Delivery: Serves as a component in liposomal formulations for delivering hydrophobic drugs through biological membranes .

- Nanotechnology: Utilized in the synthesis of gold nanoclusters and nanocubes due to its ability to form organized structures in solution .

Research has focused on the interaction of didodecyldimethylammonium bromide with various biomolecules and substrates:

- Catalase Enzyme Studies: The compound enhances the electron transfer rate in catalase reactions when embedded in liquid crystal films .

- Fluorescence Studies: Bimolecular fluorescence quenching studies indicate that didodecyldimethylammonium bromide affects the kinetics of molecular interactions within vesicular systems .

Didodecyldimethylammonium bromide shares similarities with other cationic surfactants but also exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Cetyltrimethylammonium bromide | Quaternary ammonium salt | Higher toxicity; used primarily as a preservative |

| Dimethyldioctadecylammonium bromide | Quaternary ammonium salt | Longer alkyl chains; higher antimicrobial activity |

| Dodecyltrimethylammonium bromide | Quaternary ammonium salt | Lower critical micelle concentration than didodecyldimethylammonium bromide |

Didodecyldimethylammonium bromide is unique due to its dual dodecyl chains, which enhance its surfactant properties compared to other similar compounds.

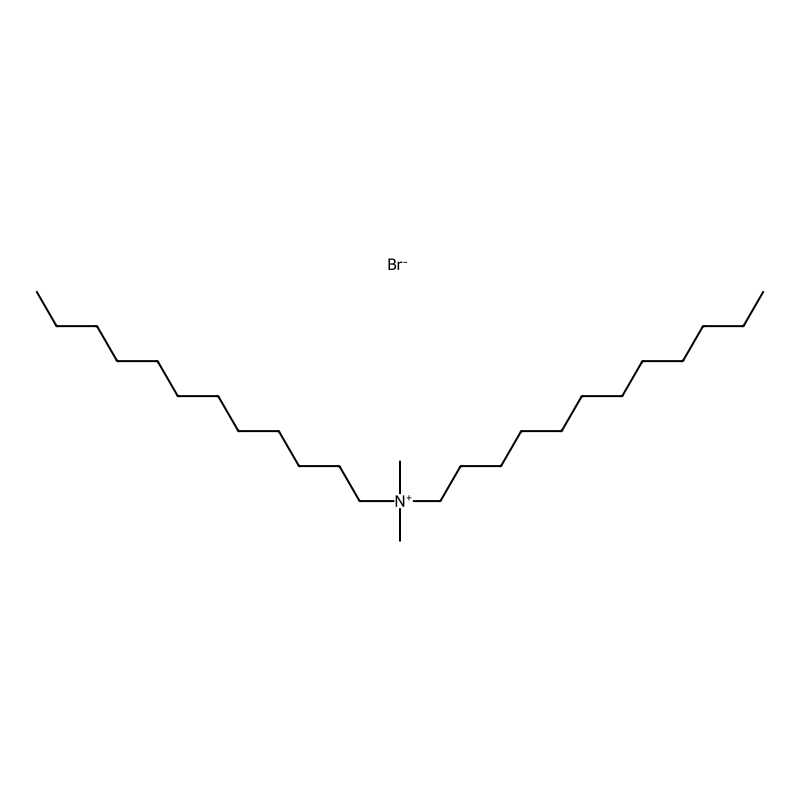

Didodecyldimethylammonium bromide is a quaternary ammonium compound with the molecular formula C₂₆H₅₆BrN and a molecular weight of 462.63 g/mol [1]. The compound features a central nitrogen atom bonded to four alkyl groups: two identical dodecyl (C₁₂H₂₅) chains and two methyl (CH₃) groups, forming a tetrahedral arrangement around the positively charged nitrogen [2]. This quaternary ammonium cation is balanced by a bromide anion, which exists as a counterion in the structure [3].

The molecular structure of didodecyldimethylammonium bromide can be described as having a hydrophilic head group (the positively charged nitrogen with two methyl groups) and two hydrophobic tails (the dodecyl chains), giving it an amphiphilic character that is crucial for its self-assembly behavior in aqueous environments [1] [3]. The presence of two long alkyl chains distinguishes it from single-chain quaternary ammonium compounds and contributes to its unique physicochemical properties [4].

The structural formula can be represented as [N⁺(CH₃)₂(C₁₂H₂₅)₂]Br⁻, where the nitrogen atom bears a formal positive charge and the bromide ion carries a negative charge [5]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-dodecyl-N,N-dimethyl-1-dodecanaminium bromide, though it is also known by several synonyms including dilauryldimethylammonium bromide and dimethyldidodecylammonium bromide [6].

Physical Characteristics and Stability Parameters

Didodecyldimethylammonium bromide appears as a white to off-white crystalline powder at room temperature [6] [8]. This compound exhibits several important physical characteristics that define its behavior under various conditions. The melting point of didodecyldimethylammonium bromide ranges from 157°C to 162°C, indicating its solid state stability at room temperature [6] [8].

The estimated density of didodecyldimethylammonium bromide is approximately 1.0463 g/cm³, though this is noted as a rough estimate in the literature [8] [25]. Similarly, its refractive index has been estimated at 1.5260, providing information about its optical properties [8]. These parameters are important for various analytical and industrial applications involving this compound.

Regarding stability, didodecyldimethylammonium bromide is generally stable under normal conditions but exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding environment [8]. This hygroscopicity necessitates proper storage conditions to maintain the compound's integrity. The compound is incompatible with strong oxidizing agents and moisture, which can affect its stability and potentially lead to degradation [8] [25].

The thermal stability of didodecyldimethylammonium bromide is notable, with the compound remaining stable up to approximately 90°C, beyond which decomposition may occur [16]. This thermal stability profile is important for applications involving elevated temperatures and for understanding the compound's behavior during thermal analysis techniques such as differential scanning calorimetry [9].

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline powder |

| Molecular Weight | 462.63 g/mol |

| Melting Point | 157-162°C |

| Density | 1.0463 (estimated) |

| Refractive Index | 1.5260 (estimated) |

| Stability | Stable but hygroscopic; incompatible with strong oxidizing agents and moisture |

| Thermal Stability | Stable up to approximately 90°C |

Spectroscopic Properties

FTIR Spectral Characteristics

Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups and molecular structure of didodecyldimethylammonium bromide [18]. The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific molecular vibrations within its structure [19].

The alkyl chains in didodecyldimethylammonium bromide show strong absorption bands in the region of 2850-3000 cm⁻¹, which are attributed to the C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups in the dodecyl chains [22]. These bands are typically strong and distinctive, reflecting the predominance of these groups in the molecular structure [19].

The methylene (-CH₂-) bending vibrations appear around 1465 cm⁻¹, while the methyl (-CH₃) bending vibrations are observed in the range of 1375-1450 cm⁻¹ [22]. These bands provide information about the alkyl chain conformation and packing in the solid state or in organized assemblies [19] [22].

The quaternary ammonium group (R₄N⁺) exhibits characteristic absorption bands in the region of 3000-3100 cm⁻¹, which can be attributed to the stretching vibrations of the C-H bonds adjacent to the positively charged nitrogen atom [22]. Additionally, the C-N stretching vibrations typically appear in the range of 900-1000 cm⁻¹ [18] [22].

FTIR spectroscopy has been particularly useful in studying the conformational changes of didodecyldimethylammonium bromide in different physical states and environments [19]. For instance, when didodecyldimethylammonium bromide forms bilayer structures or is incorporated into other systems, shifts in the positions and intensities of these characteristic bands can provide information about molecular packing and interactions [19] [33].

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the molecular structure and dynamics of didodecyldimethylammonium bromide [7] [17]. Both proton (¹H) and carbon (¹³C) NMR spectroscopy have been employed to characterize this compound and study its behavior in various environments.

In the ¹H NMR spectrum of didodecyldimethylammonium bromide, the methyl groups attached to the nitrogen atom (N⁺(CH₃)₂) typically show a characteristic signal at approximately δ 3.3-3.4 ppm [17] [24]. This relatively downfield chemical shift is due to the deshielding effect of the adjacent positively charged nitrogen atom [24].

The methylene groups directly attached to the nitrogen atom (N⁺CH₂-R) produce signals around δ 3.2-3.4 ppm, also experiencing significant deshielding from the quaternary ammonium center [17] [24]. The remaining methylene groups in the dodecyl chains appear as complex multiplets in the region of δ 1.2-1.8 ppm, with the signals becoming more shielded (moving upfield) as the distance from the nitrogen increases [24].

The terminal methyl groups of the dodecyl chains typically resonate at δ 0.8-0.9 ppm, consistent with methyl groups in alkyl chains [24]. The integration of these signals provides confirmation of the molecular structure, with the ratio of the N⁺(CH₃)₂ protons to the terminal methyl protons being 6:6, reflecting the presence of two methyl groups attached to nitrogen and two dodecyl chains [17].

In the ¹³C NMR spectrum, the methyl carbons attached to the nitrogen (N⁺(CH₃)₂) typically appear at δ 50-52 ppm, while the methylene carbons adjacent to nitrogen (N⁺CH₂-R) resonate at approximately δ 63-66 ppm [23]. The remaining methylene carbons in the alkyl chains produce signals in the range of δ 22-32 ppm, and the terminal methyl carbons appear around δ 14-15 ppm [23].

NMR spectroscopy has been particularly valuable for studying the dynamics and phase behavior of didodecyldimethylammonium bromide in solution and in organized assemblies such as vesicles and lamellar structures [7]. Changes in chemical shifts, line widths, and relaxation times can provide information about molecular mobility and interactions in different environments [7] [17].

Mass Spectrometry Profile

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of didodecyldimethylammonium bromide, aiding in its identification and structural characterization [13] [35]. The mass spectrum of this compound exhibits several characteristic features that reflect its molecular composition and structure.

In the mass spectrum, the molecular ion peak for didodecyldimethylammonium bromide appears at m/z 461, corresponding to the cationic part of the molecule without the bromide counterion (C₂₆H₅₆N⁺) [13] [17]. This peak confirms the molecular weight of the quaternary ammonium cation and serves as an important reference point for structural identification [13].

A major fragment ion is observed at m/z 382, which corresponds to the didodecyldimethylammonium cation (DDA⁺) after the loss of the bromide anion [35] [37]. This fragment is particularly prominent and is often used as a diagnostic ion for the identification of didodecyldimethylammonium compounds in analytical applications [35].

The fragmentation pattern of didodecyldimethylammonium bromide can be complex, with additional fragment ions resulting from the cleavage of the alkyl chains [35]. These fragments provide structural information about the alkyl chain length and arrangement, further confirming the molecular structure of the compound [13] [35].

Mass spectrometry has been particularly useful for the analysis of didodecyldimethylammonium bromide in environmental and biological samples, where its detection and quantification may be challenging due to matrix effects [35]. Techniques such as electrospray ionization mass spectrometry (ESI-MS) have been employed for this purpose, offering high sensitivity and selectivity [37].

The mass spectrometry profile of didodecyldimethylammonium bromide, combined with its characteristic fragmentation pattern, provides a unique "fingerprint" that can be used for its unambiguous identification in complex mixtures and for quality control purposes in various applications [35] [37].

Solubility and Hydration Behavior

Didodecyldimethylammonium bromide exhibits interesting solubility and hydration behavior that is central to its applications in various fields [8] [25]. The compound is soluble in both hot and cold water, though its solubility characteristics are temperature-dependent and influenced by its amphiphilic nature [8].

In aqueous environments, didodecyldimethylammonium bromide self-assembles into various structures depending on concentration and temperature [9]. This self-assembly behavior is driven by the hydrophobic effect, where the long dodecyl chains minimize their contact with water while the hydrophilic quaternary ammonium head group interacts favorably with the aqueous environment [9] [31].

At very low concentrations (below 0.1 mM), didodecyldimethylammonium bromide exists primarily as individual molecules or small aggregates in water [9]. As the concentration increases, the compound reaches its first critical vesicle concentration (CVC1), above which it begins to form unilamellar vesicles [9]. A second critical concentration (CVC2) occurs at approximately 0.21 mM, marking the onset of multilamellar vesicle formation [9].

The phase behavior becomes more complex at higher concentrations. Between 1 mM and 65 mM, unilamellar vesicles coexist with multilamellar structures [9] [36]. Above 65 mM, multilamellar structures become the predominant form [36]. At very high concentrations (above 0.95 wt% or approximately 21 mM, denoted as CVC3), the volume of lamellar phase increases while the vesicular phase diminishes [9].

In addition to water, didodecyldimethylammonium bromide is soluble in ethanol at a concentration of approximately 0.1 g/mL, forming a clear, colorless solution [8] [25]. This solubility in both aqueous and alcoholic media contributes to its versatility in various formulations and applications.

The hydration behavior of didodecyldimethylammonium bromide is particularly important for understanding its phase transitions and structural arrangements [16]. In the solid state at room temperature, the compound exists as a zero-hydrate, but it can incorporate water molecules into its structure under specific conditions, affecting its physical properties and phase behavior [16].

| Property | Value |

|---|---|

| Water Solubility | Soluble in hot and cold water |

| Ethanol Solubility | 0.1 g/mL, clear, colorless solution |

| Critical Vesicle Concentration (CVC1) | Very low (< 0.1 mM) |

| Critical Vesicle Concentration (CVC2) | 0.21 mM (onset of multilamellar vesicle formation) |

| Critical Vesicle Concentration (CVC3) | ~21 mM (0.95 wt%) |

| Phase Behavior (low concentration) | Unilamellar vesicles below 1 mM |

| Phase Behavior (medium concentration) | Unilamellar vesicles and multilamellar structures coexist (1-65 mM) |

| Phase Behavior (high concentration) | Multilamellar structures predominate (>65 mM) |

Thermal Properties and Phase Transitions

Didodecyldimethylammonium bromide exhibits complex thermal behavior and undergoes several phase transitions that are crucial for understanding its physical properties and applications [9] [16]. These thermal properties have been extensively studied using techniques such as differential scanning calorimetry (DSC) and X-ray scattering [9] [36].

One of the most significant thermal transitions of didodecyldimethylammonium bromide in aqueous systems occurs at approximately 16°C, which represents the gel-to-liquid crystalline phase transition [9] [16]. This transition, also known as the main transition or melting transition (Tm), is characterized by a change in the physical state of the alkyl chains from a rigid, ordered gel state to a more fluid, disordered liquid crystalline state [9].

The gel-to-liquid crystalline transition is highly cooperative, with a narrow transition width (ΔT₁/₂) of approximately 0.3°C, indicating a high degree of cooperativity in the melting process [9]. The enthalpy associated with this transition (ΔHm) increases with didodecyldimethylammonium bromide concentration, reaching values of approximately 47-52 kJ/mol [9] [16].

Interestingly, the cooling transition (liquid crystalline-to-gel) occurs at a lower temperature (Tm' ≈ 9.5°C) than the heating transition, revealing a significant hysteresis in the phase behavior [9]. This hysteresis is attributed to the remarkably slow kinetics of the liquid crystalline-to-gel transition, which can take hours to complete [9].

At higher temperatures, didodecyldimethylammonium bromide remains stable up to approximately 90°C, beyond which decomposition begins to occur [16]. This sets an upper temperature limit for the phase diagram and applications involving elevated temperatures [16].

The phase behavior of didodecyldimethylammonium bromide in water is concentration-dependent [9] [36]. At low concentrations (below 1 mM), the system is dominated by unilamellar vesicles that undergo the gel-to-liquid crystalline transition at 16°C [36]. At intermediate concentrations (1-65 mM), unilamellar vesicles coexist with multilamellar structures [36]. At high concentrations (above 65 mM), multilamellar structures predominate [36].

Below 14.1°C, the equilibrium phase of didodecyldimethylammonium bromide in water (at concentrations above 3 wt%) has been characterized as a coexistence region of surfactant hydrate crystals and water [16]. This represents a significant refinement of earlier phase diagrams, which had suggested a frozen lamellar phase (Lβ) across all concentrations below 16°C [16].

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant